molecular formula C16H14FNO3 B2768706 [2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate CAS No. 1002663-41-3

[2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate

Cat. No. B2768706
CAS RN: 1002663-41-3
M. Wt: 287.29
InChI Key: QQNFJTCBKMXXIW-UHFFFAOYSA-N
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Description

[2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Scientific Research Applications

Antifungal Activity

The compound has been investigated for its antifungal properties. Experimental studies revealed remarkable activity for related naphthoquinones, such as 2-chloro-3-(2-chlorophenoxy)-1,4-naphthoquinone and 2,3-bis(2,4-dichlorophenoxy)-1,4-naphthoquinone . Further research could explore its efficacy against specific fungal strains.

Fluorinated Pyridine Synthesis

Fluorination reactions are crucial in organic synthesis. The compound’s fluorine atom could serve as a useful handle for further functionalization. For instance, fluorination of pyridine using complex AlF₃ and CuF₂ yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Investigating its reactivity in other fluorination reactions could be valuable.

Safety and Hazards

The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid and can be harmful if swallowed . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11-5-7-12(8-6-11)16(20)21-10-15(19)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNFJTCBKMXXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)carbamoyl]methyl 4-methylbenzoate

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